2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Overview
Description
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a useful research compound. Its molecular formula is C17H16FNO3 and its molecular weight is 301.317. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compound Applications in Scientific Research
1. Structural and Fluorescent Properties
Fluorinated compounds have unique structural properties and applications in fluorescence sensing and imaging. For example, fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, showcasing the utility of fluorine modifications in creating sensitive biological probes (Rhee, Levy, & London, 1995). Additionally, fluorogenic reagents like 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate have been utilized for the analysis of primary amines and aminated carbohydrates, highlighting the role of fluorinated compounds in enhancing detection sensitivity in various analytical techniques (Chen & Novotny, 1997).
2. Synthetic Applications
Fluorinated compounds are pivotal in organic synthesis, offering pathways to complex molecules. The synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, proposed as anticancer drugs, demonstrate the application of fluorinated intermediates in the development of novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009). This showcases the importance of fluorinated compounds in medicinal chemistry, particularly in the synthesis of compounds with potential biological activity.
3. Material Science and Electrochemistry
In material science, fluorinated compounds contribute to advancements in battery technology. The performance improvement of phenyl acetate as an electrolyte additive for lithium-ion batteries by fluorine substitution illustrates the impact of fluorinated molecules in enhancing the stability and efficiency of energy storage devices (Li et al., 2014).
4. Analytical Chemistry
Fluorinated compounds are employed as fluorogenic labeling reagents for the detection of biological molecules. The development of a fluorogenic reagent for the high-performance liquid chromatography (HPLC) analysis of thiols demonstrates the utility of fluorinated molecules in improving the selectivity and sensitivity of analytical methods (Gatti et al., 1990).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . The interaction could potentially alter the function of the target, leading to a cascade of biochemical reactions .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMFBOYHDQTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.